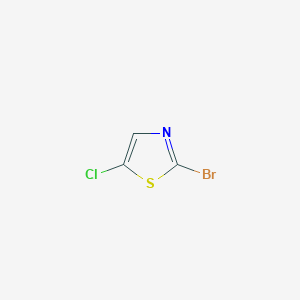

2-Bromo-5-chlorothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-5-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKOEXGDJNPHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594379 | |

| Record name | 2-Bromo-5-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16629-15-5 | |

| Record name | 2-Bromo-5-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorothiazole

Abstract

This compound (CAS No. 16629-15-5) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and fine chemical synthesis.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the thiazole scaffold, renders it a versatile intermediate for introducing specific functionalities into complex molecular architectures, particularly in the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the predominant and most reliable synthetic pathway to this compound, focusing on the Sandmeyer-type reaction of 2-amino-5-chlorothiazole. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success, efficiency, and scalability.

Strategic Overview: The Sandmeyer Reaction as the Pathway of Choice

The synthesis of this compound is most effectively achieved by functional group interconversion on a pre-formed thiazole ring. While various halogenation techniques exist, the challenge lies in the regioselective introduction of bromine at the C2 position, especially when the more reactive C5 position is already substituted. Direct electrophilic bromination of many thiazole precursors tends to favor the C5 position, which is activated by the ring's sulfur and nitrogen atoms.[2]

Therefore, the most authoritative and widely employed strategy is the Sandmeyer reaction.[3][4][5] This classic transformation provides a robust method for converting a primary aromatic amine into a halide via the formation of a diazonium salt intermediate.[3][5] This approach offers excellent regiochemical control, as the position of the incoming bromine atom is dictated by the location of the initial amino group.

The overall synthetic strategy is a two-stage process beginning with the readily available precursor, 2-amino-5-chlorothiazole.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights: A Tale of Two Steps

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] Understanding the causality behind each step is critical for troubleshooting and optimization.

-

Diazotization: The primary amine on the thiazole ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid. A series of proton transfers and dehydration steps leads to the formation of the aryl diazonium salt. This entire process must be conducted at low temperatures (typically 0–5 °C) because diazonium salts are thermally unstable and prone to decomposition, which would drastically lower the yield.[6]

-

Copper-Catalyzed Bromination: The core of the Sandmeyer reaction is a copper(I)-catalyzed single-electron transfer (SET). Copper(I) bromide donates an electron to the diazonium salt, which leads to the extrusion of highly stable dinitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final this compound product and regenerating the copper(I) catalyst.[5] The detection of biaryl byproducts in similar reactions supports this radical mechanism.[3][4]

Caption: Simplified radical mechanism of the Sandmeyer bromination step.

Experimental Protocols: A Step-by-Step Guide

This section details a robust, reproducible protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 2-Amino-5-chlorothiazole | C₃H₃ClN₂S | 134.59 | 1072-78-2 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent |

| Hydrobromic Acid | HBr | 80.91 | 10035-10-6 | 48% aqueous solution |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (98%) |

| Copper(I) Bromide | CuBr | 143.45 | 7787-70-4 | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Agent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying Agent |

Procedure

Part A: Diazotization of 2-Amino-5-chlorothiazole

-

Acidic Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine hydrobromic acid (48%, ~3.5 eq) and water. Cool the solution to 0 °C in an ice-salt bath.

-

Amine Addition: While maintaining the temperature between 0 and 5 °C, slowly add 2-amino-5-chlorothiazole (1.0 eq) in portions to the stirred acidic solution. Stir for an additional 15-20 minutes until a homogenous suspension is formed.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Crucial: The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for another 30 minutes. The completion of diazotization can be verified by testing a drop of the reaction mixture on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[6]

Part B: Copper-Catalyzed Bromination

-

Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.5 eq) with stirring. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable and the temperature below 10 °C.

-

Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases. A dark-colored mixture is expected.

Part C: Work-up and Purification

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid or low-melting solid.[7] Purity should be assessed by GC-MS or NMR. A purity of >97% is typically achievable.[8][9]

Safety and Handling Considerations

-

Toxicity: Thiazole derivatives and halogenating agents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be kept in solution at low temperatures and used immediately after preparation.

-

Acids: Concentrated acids (HBr, H₂SO₄) are highly corrosive. Handle with extreme caution.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-5-chlorothiazole is a robust, reliable, and highly regioselective method. By carefully controlling critical parameters, particularly the low temperatures required for the stability of the diazonium salt intermediate, researchers can consistently obtain high yields of this valuable synthetic building block. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists in pharmaceutical and materials science, facilitating the advancement of research and development programs that rely on this versatile heterocyclic compound.

References

- The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025).

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).

- 2-Amino-5-bromothiazole synthesis. (n.d.). ChemicalBook.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (n.d.).

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.).

- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.

- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (2022). Zenodo.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- This compound;CAS No. - ChemShuttle. (n.d.). ChemShuttle.

- This compound. (n.d.). ChemScene.

- Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. (n.d.). Benchchem.

- This compound | 16629-15-5. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- This compound, 97% Purity, C3HBrClNS, 10 grams. (n.d.). CP Lab Safety.

- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound CAS#: 16629-15-5 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. calpaclab.com [calpaclab.com]

Introduction: The Strategic Importance of 2-Bromo-5-chlorothiazole in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorothiazole

In the landscape of pharmaceutical and fine chemical synthesis, heterocyclic compounds form the bedrock of molecular innovation. Among these, this compound (CAS No. 16629-15-5) has emerged as a pivotal building block. Its unique arrangement of sulfur and nitrogen within a five-membered aromatic ring, coupled with the strategic placement of two distinct halogen atoms, provides medicinal chemists with a versatile scaffold for constructing complex therapeutic agents.[1][2] The thiazole ring itself is a "privileged structure" in drug discovery, appearing in numerous approved drugs, and the differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical modifications.[2]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind analytical methodologies, explore its synthetic reactivity, and provide field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with a comprehensive understanding of this compound, enabling its effective and safe utilization in the laboratory and beyond.

Core Physicochemical & Molecular Properties

A foundational understanding of a reagent begins with its fundamental physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvent systems, and the conditions required for its safe handling and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16629-15-5 | [3][4] |

| Molecular Formula | C₃HBrClNS | [3][5] |

| Molecular Weight | 198.47 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Predicted Boiling Point | 216.7 ± 13.0 °C | [3] |

| Predicted Density | 1.979 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -0.88 ± 0.10 | [3] |

| Predicted logP | 2.559 | [5] |

| TPSA (Topological Polar Surface Area) | 12.89 Ų | [5] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

| SMILES | BrC1=NC=C(S1)Cl | [5] |

| InChI | InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H | [6] |

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and structure of a starting material like this compound is a non-negotiable prerequisite for any successful synthetic campaign. A multi-technique analytical approach provides a self-validating system, where each analysis corroborates the findings of the others.

Caption: Analytical workflow for identity and purity confirmation.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule by analyzing the magnetic properties of its atomic nuclei (¹H and ¹³C).

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a proton spectrum. The expected spectrum for this molecule is exceptionally simple: a single signal (singlet) in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the lone proton at the C4 position. The simplicity is a powerful diagnostic tool.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Three distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring.

-

-

Causality & Expertise: The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and well-defined residual solvent peak. The absence of proton-proton coupling (resulting in a singlet) is a direct consequence of the molecule's substitution pattern, providing unambiguous evidence for the placement of the proton.

Experimental Protocol: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition by analyzing the mass-to-charge ratio of the ionized molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

-

Trustworthiness & Validation: The key to a trustworthy MS analysis of this compound lies in observing the characteristic isotopic pattern of bromine and chlorine. The presence of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) will result in a unique cluster of peaks for the molecular ion ([M+H]⁺). For C₃HBrClNS, the predicted m/z for the [M+H]⁺ adduct is 197.87744.[6] Observing this specific m/z value along with the correct isotopic distribution provides extremely high confidence in the compound's identity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the sample by separating it from any impurities.

-

Methodology:

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase: A gradient elution method is often most effective for separating unknown impurities.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

-

Example Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 210 nm and 280 nm.

-

Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity of ≥98% is common for high-quality reagents.[5]

-

-

Expertise: The addition of an acid like formic acid or TFA to the mobile phase helps to produce sharp, symmetrical peaks by protonating any basic sites on the molecule or residual silanols on the column, leading to more accurate and reproducible quantification.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two halogen atoms. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position, particularly in palladium-catalyzed cross-coupling reactions. This allows for regioselective functionalization, making it a powerful tool for building molecular complexity.[2]

Caption: Synthetic pathways for functionalizing this compound.

This selective reactivity is crucial in multi-step syntheses where one part of the molecule needs to be modified while another remains intact for a subsequent reaction. For example, a Suzuki coupling can be performed at the C2-Br position, and the C5-Cl can be used as a handle for a later-stage nucleophilic substitution or another cross-coupling reaction under more forcing conditions. This strategic approach is a cornerstone of modern drug development, enabling the efficient exploration of chemical space around a core scaffold to fine-tune pharmacological properties like potency and selectivity.[2][7]

Applications in Drug Discovery

The 2,5-disubstituted thiazole framework is a validated scaffold for designing potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[2] The ability to use this compound to systematically introduce different functional groups at the C2 position allows researchers to probe the binding pockets of target proteins and optimize molecular interactions. This process is fundamental to structure-activity relationship (SAR) studies, which drive the evolution of a chemical "hit" into a viable drug candidate. Thiazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are essential.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10] Avoid breathing vapors or mists.[9]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3] Recommended storage is in a cool, dry place, often refrigerated at 2–8 °C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, coupled with the nuanced reactivity of its halogen substituents, provide a reliable and versatile platform for innovation. A thorough understanding of its analytical characterization, reactivity profile, and handling requirements—as detailed in this guide—is critical for any scientist aiming to leverage its full potential. For researchers in drug development, mastering the application of such building blocks is fundamental to the efficient construction of novel, life-saving therapeutic agents.

References

-

The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound (C3HBrClNS) . PubChemLite. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

2-Bromo-5-nitrothiazole - Solubility . Solubility of Things. [Link]

-

2-Bromothiazole-5-carboxylic acid . PubChem. [Link]

-

Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles . ACG Publications. [Link]

-

Safety Data Sheet . MBL Life Science. [Link]

-

Colorless 2-Bromo-5-Methylthiazole CAS No.41731-23-1 . IndiaMART. [Link]

-

2-Bromothiazole, 98% 3034-53-5 India . Ottokemi. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 16629-15-5 [chemicalbook.com]

- 4. This compound | 16629-15-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C3HBrClNS) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Guide to the Spectroscopic Characterization of 2-Bromo-5-chlorothiazole

Introduction

2-Bromo-5-chlorothiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with both bromine and chlorine, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] The precise arrangement of its atoms and the influence of the two different halogen substituents create a unique electronic environment, which is reflected in its spectroscopic data. Accurate interpretation of this data is paramount for confirming the identity, purity, and structure of the molecule in any research or development setting. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Analysis

The structure of this compound contains a single proton attached to the C4 carbon of the thiazole ring. Consequently, the ¹H NMR spectrum is expected to be remarkably simple, showing a single signal.

-

Experimental Insight: The choice of a deuterated solvent with minimal residual proton signals, such as chloroform-d (CDCl₃), is standard for this type of analysis to ensure the singlet from the analyte is clearly visible.

-

Spectral Data:

-

A single peak (singlet) is observed. The exact chemical shift can vary slightly based on solvent and concentration but is typically found in the aromatic region. For the analogous compound 2-bromothiazole, the protons appear at approximately 7.3-7.6 ppm. The presence of the electron-withdrawing chlorine atom at the C5 position in this compound would likely shift the C4-H proton signal slightly.

-

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-4 | ~7.5 - 7.8 | Singlet (s) | 1H |

-

Causality: The singlet multiplicity confirms the absence of adjacent protons within coupling distance (typically three bonds). The downfield chemical shift is a direct result of the deshielding effect of the electronegative sulfur and nitrogen atoms within the aromatic thiazole ring, as well as the adjacent chlorine atom.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the thiazole ring.

-

Experimental Insight: ¹³C NMR experiments require more scan time than ¹H NMR due to the low natural abundance of the ¹³C isotope. A standard broadband proton-decoupled experiment is used to simplify the spectrum, ensuring each unique carbon appears as a singlet.

-

Spectral Data (Predicted):

-

C2 (Carbon bearing Bromine): This carbon is directly attached to the electronegative nitrogen and bromine atoms. Its chemical shift will be significantly influenced by both, typically appearing in the range of 140-145 ppm.

-

C4 (Carbon bearing Hydrogen): This carbon is adjacent to the sulfur atom and the C5-Cl carbon. It is expected to resonate in the range of 120-125 ppm.

-

C5 (Carbon bearing Chlorine): This carbon is attached to the electronegative chlorine and sulfur atoms, leading to a downfield shift, typically in the range of 130-135 ppm.

-

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-2 (C-Br) | ~142 |

| C-4 (C-H) | ~123 |

| C-5 (C-Cl) | ~132 |

-

Causality: The chemical shifts are governed by the hybridization (sp²) and the electronic environment of each carbon. The direct attachment of halogens (Br and Cl) and heteroatoms (N and S) causes a significant downfield shift from typical alkane or alkene carbons due to their electron-withdrawing inductive effects.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrations

IR spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Experimental Insight: Samples can be analyzed as a neat liquid between salt (NaCl or KBr) plates or as a KBr pellet if the compound is a solid. This technique is rapid and provides a characteristic "fingerprint" for the molecule.

-

Key Vibrational Modes:

-

C=N Stretching: A characteristic absorption for the imine group within the thiazole ring is expected around 1500-1600 cm⁻¹.

-

C-H Stretching: The stretching vibration of the lone C-H bond on the aromatic ring will appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

Thiazole Ring Vibrations: The stretching and bending vibrations of the entire ring system produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the compound.

-

C-Cl and C-Br Stretching: The carbon-halogen bonds will have characteristic stretching frequencies in the lower wavenumber region of the spectrum, typically between 500 and 800 cm⁻¹.

-

| Frequency Range (cm⁻¹) | Vibrational Assignment |

| 3050 - 3150 | Aromatic C-H Stretch |

| 1500 - 1600 | C=N Stretch of the Thiazole Ring |

| 1300 - 1500 | Thiazole Ring Skeletal Vibrations |

| 600 - 800 | C-Cl Stretch |

| 500 - 600 | C-Br Stretch |

-

Trustworthiness: While individual peaks can be assigned, it is the combination of all absorptions—the unique fingerprint—that provides high confidence in the compound's identity when compared against a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining molecular weight and can provide structural clues through fragmentation patterns.[2]

-

Experimental Insight: Electron Ionization (EI) is a common technique for small, relatively stable molecules like this. It often leads to fragmentation, which can be useful for structural elucidation. For a softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

-

Molecular Ion Peak (M⁺):

-

The molecular formula is C₃HBrClNS, with a calculated monoisotopic mass of approximately 196.87 u.[3]

-

A key feature of this compound's mass spectrum is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

This results in a cluster of peaks for the molecular ion:

-

M⁺: (C₃H⁷⁹Br³⁵ClNS) - Highest abundance in the M⁺ cluster.

-

M+2: (C₃H⁸¹Br³⁵ClNS and C₃H⁷⁹Br³⁷ClNS) - A very strong peak, nearly equal in intensity to M⁺.

-

M+4: (C₃H⁸¹Br³⁷ClNS) - A smaller, but significant peak.

-

-

Observing this characteristic M⁺, M+2, and M+4 pattern is a self-validating confirmation of the presence of one bromine and one chlorine atom in the molecule.

-

| Ion (m/z) | Isotopic Composition | Significance |

| ~197 | C₃H⁷⁹Br³⁵ClNS⁺ | Molecular Ion (M⁺) |

| ~199 | C₃H⁸¹Br³⁵ClNS⁺ and C₃H⁷⁹Br³⁷ClNS⁺ | Isotopic Peak (M+2) |

| ~201 | C₃H⁸¹Br³⁷ClNS⁺ | Isotopic Peak (M+4) |

-

Fragmentation: Common fragmentation pathways for halogenated heterocycles may involve the loss of a halogen atom (Br• or Cl•) or cleavage of the thiazole ring.

Integrated Spectroscopic Analysis Workflow

The confirmation of this compound's structure is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this logical process.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The spectroscopic profile of this compound is unique and serves as a definitive identifier for the compound. The ¹H NMR spectrum confirms the presence of a single proton on the thiazole ring, while the ¹³C NMR accounts for the three distinct carbon environments. IR spectroscopy validates the presence of the thiazole ring and carbon-halogen bonds. Critically, mass spectrometry provides an unambiguous determination of the molecular weight and elemental composition through its characteristic halogen isotopic pattern. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical building block.

References

- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.

-

Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

- ChemScene. This compound | 16629-15-5.

- PubChem. This compound (C3HBrClNS).

-

Weglinska, L., et al. (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. National Institutes of Health (NIH). Available from: [Link]

- ChemicalBook. 2-Bromothiazole(3034-53-5) 1H NMR spectrum.

- CAS号查询. Perhalogenated thiazoles. Their synthesis, reactions and mass spectra.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-5-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of a particularly valuable derivative, 2-Bromo-5-chlorothiazole, focusing on its molecular structure, synthesis, spectroscopic characterization, and its versatile applications as a synthetic building block.

Part 1: Molecular Structure and Physicochemical Properties

This compound (CAS No. 16629-15-5) is a halogenated thiazole derivative with the chemical formula C₃HBrClNS and a molecular weight of 198.47 g/mol .[2] It typically presents as a colorless to light yellow liquid.[3]

Structural Attributes

The molecular structure of this compound is characterized by a planar thiazole ring substituted with a bromine atom at the 2-position and a chlorine atom at the 5-position. The differential electronegativity of the heteroatoms (sulfur and nitrogen) and the halogen substituents creates a unique electron density distribution across the ring, influencing its reactivity.

| Property | Predicted Value | Source |

| Density | 1.979 ± 0.06 g/cm³ | [3] |

| pKa | -0.88 ± 0.10 | [3] |

| Boiling Point | 216.7 ± 13.0 °C | [3] |

| Storage Temperature | 2–8 °C under inert gas | [3] |

Spectroscopic Characterization

A thorough understanding of a molecule's structure is incomplete without its spectroscopic signature. While a publicly available, comprehensive dataset for this compound is limited, the expected spectral characteristics can be predicted based on the analysis of closely related compounds and fundamental spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is predicted to be simple, exhibiting a single singlet in the aromatic region. This signal corresponds to the single proton at the 4-position of the thiazole ring. For comparison, in the ¹H NMR spectrum of the similar compound 2-bromothiazole, the protons at the 4- and 5-positions appear as doublets at approximately 7.31 ppm and 7.61 ppm, respectively.[4] The precise chemical shift of the C4-H in this compound will be influenced by the electronic effects of the adjacent chloro and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the thiazole ring. The chemical shifts of these carbons will be influenced by the attached halogens and heteroatoms. Based on data for 2-bromo-5-nitrothiazole, the carbon atoms of the thiazole ring show distinct resonances that are crucial for structural confirmation.[5]

1.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups and vibrational modes of the molecule. Key expected absorptions for this compound would include C-H stretching of the aromatic proton, C=N and C=C stretching vibrations characteristic of the thiazole ring, and C-Br and C-Cl stretching vibrations. Analysis of related compounds like 2-bromo-5-chloronitrobenzene can provide insights into the expected regions for these vibrations.[6]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature provides a high degree of confidence in the identification of the compound. Predicted collision cross-section data for various adducts of this compound are available, which can aid in its identification in complex mixtures.[7]

Part 2: Synthesis of this compound

The synthesis of this compound can be logically approached from readily available thiazole precursors. A plausible and efficient synthetic route involves the diazotization of an amino-substituted thiazole followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-amino-5-chlorothiazole. This starting material can be converted to the target compound in a two-step sequence:

-

Diazotization: The amino group of 2-amino-5-chlorothiazole is converted to a diazonium salt using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid.

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide catalyst. This facilitates the displacement of the diazonium group with a bromine atom, yielding this compound. The Sandmeyer reaction is a well-established and reliable method for the introduction of halogens onto aromatic rings.[8][9]

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for Sandmeyer reactions on heterocyclic amines:

-

Diazotization: 2-amino-5-chlorothiazole is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Part 3: Reactivity and Synthetic Applications

The two distinct halogen substituents on the thiazole ring of this compound provide a versatile platform for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the C-Br bond at the 2-position being generally more reactive than the C-Cl bond at the 5-position in oxidative addition to palladium(0).

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between the thiazole core and various aryl or vinyl groups using boronic acids or their esters as coupling partners. This reaction is instrumental in building the complex molecular architectures found in many drug candidates.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water or dioxane/water) is added.

-

The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

3.1.2. Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties onto the thiazole ring, a valuable transformation for creating rigid scaffolds and precursors for further functionalization. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The flask is evacuated and backfilled with an inert gas.

-

A degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine) are added.

-

The terminal alkyne (1.1-1.5 equivalents) is added via syringe.

-

The reaction is stirred at an appropriate temperature until completion.

-

The mixture is worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The product is purified by chromatography.

3.1.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted amino-thiazoles.[8][11] This reaction is crucial for the preparation of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents).

-

The vessel is evacuated and backfilled with an inert gas.

-

A degassed anhydrous solvent (e.g., toluene or dioxane) is added, followed by this compound and the amine (1.1-1.5 equivalents).

-

The mixture is heated with stirring until the reaction is complete.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.

Part 4: Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its distinct halogen substituents allow for selective and sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. A thorough understanding of its molecular structure, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage its potential in the development of novel and complex molecular architectures.

References

- BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- BenchChem. (2025). The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innovation.

- ChemicalBook. (n.d.). 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum.

- PubChemLite. (2026). This compound (C3HBrClNS).

- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.

- Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.

- PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.

- ChemicalBook. (n.d.). 2-Bromothiazole(3034-53-5) 1H NMR spectrum.

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.

- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- PubChem. (n.d.). 2-Bromo-5-nitrothiazole.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene.

- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- JOCPR. (n.d.). Synthesis of some new 5- substituted of.

- PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- ChemicalBook. (n.d.). This compound CAS#: 16629-15-5.

- Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

- ChemScene. (n.d.). 16629-15-5 | this compound.

- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- PMC. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.

- ResearchGate. (2025, August 7). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.

- SpectraBase. (n.d.). 2-Bromo-5-nitro-thiazole - Optional[13C NMR] - Spectrum.

- Open Exploration Publishing. (2025, April 17). Breath analysis using FTIR spectroscopy.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 3. This compound CAS#: 16629-15-5 [chemicalbook.com]

- 4. 2-Bromothiazole(3034-53-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - this compound (C3HBrClNS) [pubchemlite.lcsb.uni.lu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Commercial Sourcing and Quality Evaluation of 2-Bromo-5-chlorothiazole for Pharmaceutical Research and Development

Introduction: The Strategic Importance of 2-Bromo-5-chlorothiazole in Modern Drug Discovery

This compound (CAS No. 16629-15-5) is a pivotal heterocyclic building block in the landscape of contemporary medicinal chemistry. Its unique disubstituted thiazole framework offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The thiazole ring itself is a privileged structure, present in a multitude of approved drugs, and the strategic placement of a bromine atom at the 2-position and a chlorine atom at the 5-position provides two distinct reactive handles for functionalization. This dual reactivity allows for selective and sequential chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality evaluation, and handling of this compound. We will delve into the critical aspects of supplier qualification, the interpretation of analytical data, common synthetic routes and their implications for impurity profiles, and the compound's significant role in the synthesis of kinase inhibitors, exemplified by the anti-cancer drug Dasatinib.

Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers

The selection of a reliable commercial supplier for this compound is a critical first step in any research or development program. The quality and purity of this starting material directly impact the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and the reproducibility of biological data.

When evaluating potential suppliers, it is imperative to look beyond mere availability and price. A thorough assessment should include the supplier's reputation, quality management systems, transparency in documentation, and technical support. Key considerations include the availability of detailed Certificates of Analysis (CoA), Safety Data Sheets (SDS), and information on the synthetic route used.

Below is a comparative table of representative commercial suppliers of this compound, highlighting typical purity grades and available information.

| Supplier | Typical Purity | CAS Number | Additional Information |

| ChemScene | ≥98% | 16629-15-5 | Provides a downloadable SDS and basic safety information on their website.[2] |

| Chempure | 97%, 98% | 16629-15-5 | Lists different purity grades.[3][4] |

| CP Lab Safety | 97% | 16629-15-5 | Specifies "For professional manufacturing, research laboratories and industrial or commercial usage only".[5] |

| A B Enterprises | Technical Grade | 41731-23-1 (for 2-Bromo-5-methylthiazole, indicative of their product range) | An industrial supplier, may offer various grades upon request.[6] |

| ChemicalBook | 95-99% | 16629-15-5 | A platform listing multiple suppliers, with varying purity and pricing.[7] |

| NINGBO INNO PHARMCHEM CO., LTD. | Typically 95% | 16629-15-5 | Emphasizes their role in supplying for pharmaceutical synthesis.[1] |

It is crucial for the end-user to request lot-specific CoAs and, if necessary, engage with the supplier's technical team to understand the control strategies for key impurities.

Decoding the Certificate of Analysis (CoA): A Researcher's Guide to Quality Assessment

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of this compound. A comprehensive CoA should include not only the purity determined by a primary analytical technique (e.g., GC or HPLC) but also the results of other characterization methods and impurity profiling.

Workflow for CoA Evaluation:

Caption: A stepwise workflow for the critical evaluation of a Certificate of Analysis.

Key Sections of a CoA and Their Interpretation:

-

Purity by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is often the headline specification. A purity of ≥98% is generally suitable for most drug discovery applications. However, it is important to understand which impurities constitute the remaining percentage.

-

Identity Confirmation: The CoA should confirm the identity of the compound, typically through spectroscopic methods. A statement like "Conforms to structure" should be supported by data from techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), or Infrared (IR) spectroscopy.

-

Impurity Profile: A detailed impurity profile is a hallmark of a high-quality supplier. This section may list known impurities and their levels. For this compound, potential impurities could include regioisomers (e.g., 5-bromo-2-chlorothiazole), starting materials, or by-products from the synthesis.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified and reported, as they can interfere with subsequent reactions or introduce their own toxicity.

-

Water Content: Typically determined by Karl Fischer titration, high water content can be detrimental to moisture-sensitive reactions.

Synthetic Routes and Potential Impurities: A Chemist's Perspective

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that may not be routinely tested for by all suppliers. A common and effective method for the synthesis of halogenated aryl compounds is the Sandmeyer reaction .[8][9] This reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group with a halide.

Plausible Synthetic Pathway via Sandmeyer Reaction:

Caption: A plausible synthetic route to this compound via a Sandmeyer reaction.

Potential Impurities Arising from Synthesis:

-

Unreacted Starting Material: Residual 2-amino-5-chlorothiazole.

-

Regioisomers: If the starting material contains isomeric impurities, these may be carried through the synthesis.

-

By-products of the Sandmeyer Reaction: These can include biaryl compounds formed from the radical mechanism of the reaction.[8]

-

Over-brominated or -chlorinated species: Depending on the reaction conditions, the introduction of additional halogen atoms to the thiazole ring is a possibility.

-

Residual Copper: As the Sandmeyer reaction is copper-catalyzed, trace amounts of copper may remain in the final product if not adequately removed during purification. This can be a concern for downstream catalytic reactions.

Application in Drug Discovery: The Case of Dasatinib

The utility of this compound as a key building block is prominently demonstrated in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10][11]

In several patented synthetic routes to Dasatinib, a core intermediate is 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[10] While this intermediate is a 2-chloro-substituted thiazole, related synthetic strategies for other kinase inhibitors often utilize the differential reactivity of 2-bromo- and 2-chlorothiazoles. The bromo-substituent is generally more reactive in palladium-catalyzed cross-coupling reactions, making this compound a valuable starting material for the introduction of various amine fragments at the 2-position of the thiazole ring.

The synthesis of Dasatinib and other kinase inhibitors underscores the importance of a high-purity starting material like this compound. The presence of impurities can lead to the formation of difficult-to-remove side products, lowering the overall yield and complicating the purification of the final API.

Quality Control Experimental Protocols

A prudent research organization will perform its own quality control checks on incoming starting materials. Below are detailed protocols for the analysis of this compound.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Capillary column: A low- to mid-polarity column such as a ZB-5MS (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent is suitable.[12]

GC-MS Parameters:

-

Injector Temperature: 230 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Split Ratio: 20:1

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 240 °C

-

MS Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 300

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to determine the area percent of the main peak, which corresponds to the purity.

-

Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to spectral libraries and considering the plausible synthetic route.

-

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and detect any structural isomers or non-volatile impurities.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

Expected Chemical Shifts: The thiazole ring has one proton. Based on the electronic effects of the bromine and chlorine substituents, the chemical shift of this proton is expected to be in the aromatic region. For the closely related 2-bromothiazole, the two protons appear at approximately 7.61 ppm and 7.31 ppm.[13] For this compound, a single proton signal is expected. The ¹³C NMR spectrum will show three signals for the thiazole ring carbons.

Procedure:

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of this compound.

-

Look for any unexpected signals that may indicate the presence of impurities.

Safe Handling, Storage, and Disposal

As a halogenated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be recommended by the supplier to prevent degradation.[2]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

This compound and its containers should be treated as hazardous waste.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. The success of synthetic campaigns utilizing this building block is underpinned by the careful selection of commercial suppliers and a rigorous approach to quality control. By understanding the commercial landscape, critically evaluating analytical documentation, being aware of potential synthetic impurities, and implementing robust in-house quality control measures, researchers can ensure the integrity of their starting materials and, ultimately, the quality and reproducibility of their scientific outcomes. This guide provides a framework for making informed decisions in the procurement and use of this compound, thereby supporting the advancement of innovative drug discovery programs.

References

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

- Google Patents.

- Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.

- Google Patents.

- Google Patents.

-

Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

-

CP Lab Safety. This compound, 97% Purity, C3HBrClNS, 10 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

IndiaMART. Colorless 2-Bromo-5-Methylthiazole CAS No.41731-23-1, For Industrial, Technical Grade. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

-

PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]

-

PubMed Central. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

PubMed. Synthesis and pharmacological evaluation of some novel 2-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-4-(coumarin-3-yl)thiazoles. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

PubMed Central. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. 2-Bromo-5-(1H-inden-2-yl)thiazole - Optional[MS (GC)] - Spectrum. [Link]

-

International Journal of Current Research and Review. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynacae. [Link]

-

Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97% 16629-15-5 | Chempure [chempure.in]

- 4. This compound 98% 16629-15-5 | Chempure [chempure.in]

- 5. calpaclab.com [calpaclab.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound | 16629-15-5 [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 12. ijpsr.com [ijpsr.com]

- 13. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2-Bromo-5-chlorothiazole

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chlorothiazole in Organic Solvents

In the landscape of modern pharmaceutical research and drug development, the thiazole ring is a "privileged structure," a molecular scaffold known to be a component in numerous therapeutic agents.[1] Within this class, this compound (CAS: 16629-15-5) has emerged as a critical organic building block.[2] Its unique arrangement of bromine and chlorine atoms at the 2 and 5 positions, respectively, provides medicinal chemists with reactive handles for constructing complex molecules essential for drug discovery.[1][2]

The successful synthesis, purification, and formulation of novel drug candidates derived from this intermediate depend fundamentally on one of its core physicochemical properties: solubility. Understanding how this compound behaves in various organic solvents is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The solubility of a compound dictates its bioavailability, effectiveness, and safety, making this characterization crucial for drug development and quality control.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will delve into its physicochemical profile, present a theoretical basis for its solubility, provide a detailed, field-proven experimental protocol for its accurate measurement, and discuss the critical factors that influence this property.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular and physical properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₃HBrClNS | [4] |

| Molecular Weight | 198.47 g/mol | [4] |

| Appearance | Pale yellow to yellow crystalline powder (typical) | [5] |

| Predicted XlogP | 2.559 | [4][6] |

| Molecular Structure | [6] |

The predicted XlogP value of ~2.56 suggests that this compound is a moderately lipophilic compound.[4][6] This indicates a general preference for organic solvents over aqueous media. The molecule's polarity is influenced by the electronegative nitrogen, sulfur, bromine, and chlorine atoms. This polarity suggests that it will likely exhibit favorable solubility in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can engage in dipole-dipole interactions.[5] Its solubility in non-polar solvents like toluene or hexanes is expected to be lower.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise, quantitative data must be determined experimentally. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility due to its accuracy and reliability.[7] The following protocol describes a robust, self-validating workflow coupling the shake-flask method with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the final concentration measurement is accurate.

-

Preparation of Solvent Vials: For each organic solvent to be tested (e.g., Acetonitrile, Methanol, Dichloromethane, DMSO, Toluene), add a precise volume (e.g., 2.0 mL) to a glass vial equipped with a magnetic stir bar.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid such that undissolved material is clearly visible after the equilibration period. This is a critical step to ensure the solution is truly saturated.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a multi-position stir plate at a constant temperature (e.g., 25°C or 37°C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial.

-

Preparation of Standards and Samples:

-

Calibration Curve: Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, like DMSO or Acetonitrile) of a known high concentration. Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Sample Dilution: Dilute the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.

-

-

HPLC Analysis: Analyze the prepared standards and the diluted sample via a validated reverse-phase HPLC method with UV detection. Chromatography separates the analyte from any potential impurities, ensuring that only the concentration of this compound is measured.[10][11]

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility of this compound in the tested solvent.

Expected Solubility Profile and Influencing Factors

While specific experimental data is pending, a hypothetical solubility profile can be constructed based on chemical principles. This serves as a template for presenting experimentally derived data.

Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility Rank | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good solvent for moderately polar compounds. |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Polar nature facilitates dissolution. |

| Methanol (MeOH) | Polar Protic | Medium-Low | Potential for hydrogen bonding is limited. |

| Toluene | Non-polar | Low | Mismatch in polarity with the solute. |

| Hexanes | Non-polar | Very Low | Lipophilic, but lacks polarity for interaction. |

Key Factors Influencing Solubility

The solubility of this compound is not a single value but a function of several interdependent factors. Understanding these relationships is key to controlling and manipulating the dissolution process.

Caption: Key factors governing the solubility of a solid compound.

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be characterized for applications requiring heating or cooling.

-

Solvent Polarity: As discussed, the polarity match between the solute and solvent is the primary determinant of solubility.

-

Solid-State Properties: The crystalline form (polymorph) of this compound can significantly impact its solubility.[8] Amorphous forms are generally more soluble than stable crystalline forms due to lower lattice energy. It is crucial to characterize the solid form used in any solubility study.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis, and a thorough understanding of its solubility in organic solvents is paramount for its effective use. While theoretical predictions based on its physicochemical properties suggest high solubility in polar aprotic solvents, this guide provides the necessary framework and a detailed experimental protocol for the robust, in-house determination of this critical parameter. By employing the gold-standard shake-flask method coupled with HPLC analysis, researchers can generate the reliable, quantitative data needed to accelerate drug discovery timelines, optimize manufacturing processes, and ensure the development of safe and effective medicines.

References

- Spectroscopic Techniques.Solubility of Things.

- Ethyl this compound-4-carboxylate | 425392-44-5.J&K Scientific.